2,4-Dichloro-2',4',6'-trimethylbiphenyl
Description
2,4-Dichloro-2',4',6'-trimethylbiphenyl is a halogenated biphenyl derivative featuring two chlorine atoms at the 2- and 4-positions of one phenyl ring and three methyl groups at the 2', 4', and 6'-positions of the adjacent ring. The compound’s synthesis often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of structurally related chloro-trimethylbiphenyl derivatives . Its structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (e.g., SHELX programs ) and NMR spectroscopy, to confirm regiochemistry and purity.
Properties
Molecular Formula |
C15H14Cl2 |
|---|---|
Molecular Weight |
265.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C15H14Cl2/c1-9-6-10(2)15(11(3)7-9)13-5-4-12(16)8-14(13)17/h4-8H,1-3H3 |
InChI Key |
FUBQEQQOIPGPKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons :
Electronic Effects :
- Chlorine substituents (as in the target compound) increase electron-withdrawing effects compared to fluorine analogs (e.g., 4-Fluoro-2',4',6'-trimethylbiphenyl), enhancing electrophilic reactivity .
- The aldehyde group in 3',4'-Dichloro-2-biphenylcarbaldehyde introduces a reactive site for nucleophilic additions, absent in the methyl-substituted target compound .
Biological Activity :
- Dichloro-substituted biphenyls (e.g., DHIPC, a chalcone derivative) exhibit antidepressant-like activity in mice, suggesting that chlorine positioning influences bioactivity .
- PCB-064, a polychlorinated biphenyl (PCB), highlights the environmental toxicity risks associated with higher chlorine content .
Synthetic Accessibility :
- Palladium-catalyzed cross-coupling methods used for 2-chloro-2',4',6'-trimethylbiphenyl synthesis are likely adaptable to the target compound, though dichlorination steps may require optimized conditions.
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